2-Fluoro-1,3-dimethyl-5-nitrobenzene

Catalog No.
S802235
CAS No.
1736-85-2
M.F
C8H8FNO2
M. Wt
169.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-1,3-dimethyl-5-nitrobenzene

Synthesizing sterically locked N-aryl oxazolidinones or Factor Xa inhibitors demands the 2,6-dimethyl-4-nitroaryl core, but generic fluoro-nitrobenzenes fail to replicate the required steric environment. 2-Fluoro-1,3-dimethyl-5-nitrobenzene (CAS 1736-85-2) solves this with ortho-methyl groups that restrict bond rotation, delivering the active conformation. • Exclusive SNAr electrophile for hindered amination/etherification. • Ortho-methyl steric lock ensures bioactive conformation in drug candidates. High-purity stock for immediate shipment.

CAS Number

1736-85-2

Product Name

2-Fluoro-1,3-dimethyl-5-nitrobenzene

IUPAC Name

2-fluoro-1,3-dimethyl-5-nitrobenzene

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3

InChI Key

VJEBIHTVWPSCEM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1F)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1F)C)[N+](=O)[O-]

Synonyms

2-Fluoro-1,3-dimethyl-5-nitrobenzene, 1,3-Dimethyl-2-fluoro-5-nitrobenzene, 2-Fluoro-3,5-dimethylnitrobenzene, 3,5-Dimethyl-4-fluoronitrobenzene, 2,6-Dimethyl-4-nitrofluorobenzene

Purity

≥97%

Package Size

1 g, 5 g

2-Fluoro-1,3-dimethyl-5-nitrobenzene is a highly specialized, sterically hindered fluorinated aromatic building block characterized by a fluorine atom flanked by two ortho-methyl groups and activated by a para-nitro group . Its primary procurement value lies in its ability to serve as a critical electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the installation of the conformationally restricted 2,6-dimethyl-4-nitroaryl scaffold into complex molecules. This structural motif is highly sought after in medicinal chemistry, particularly for the synthesis of sterically locked oxazolidinone derivatives and Factor Xa inhibitors, where the specific substitution pattern dictates critical structure-activity relationships (SAR) and target binding affinity.

Generic substitution with unhindered analogs like 1-fluoro-4-nitrobenzene or mono-methylated variants (e.g., 2-fluoro-5-nitrotoluene) fundamentally fails because they cannot replicate the severe steric environment of the 2,6-dimethyl pattern[1]. In pharmaceutical applications, such as the development of Factor Xa inhibitors, these ortho-methyl groups are not merely decorative; they restrict the rotational freedom of the N-aryl bond (e.g., in morpholinone or oxazolidinone cores), locking the molecule into the required bioactive conformation. Furthermore, substituting the fluorine atom for a cheaper chlorine atom (2-chloro-1,3-dimethyl-5-nitrobenzene) is practically unviable in procurement; the massive steric hindrance of the two methyl groups completely suppresses the SNAr reactivity of the chloro-analog, making the highly activated fluoro-leaving group mandatory for achieving acceptable yields in amination or etherification steps.

Halogen Leaving Group Superiority in Sterically Hindered SNAr

In standard unhindered SNAr reactions, fluorinated electrophiles typically react two to three orders of magnitude faster than their chlorinated counterparts due to the high electronegativity of fluorine stabilizing the rate-determining Meisenheimer complex formation [1]. For the 2,6-dimethyl scaffold, this kinetic advantage becomes an absolute requirement. The two ortho-methyl groups introduce severe steric retardation, effectively blocking the approach of bulky nucleophiles. While 2-fluoro-1,3-dimethyl-5-nitrobenzene can successfully undergo substitution with amines and phenoxides in polar aprotic solvents (e.g., DMSO) at elevated temperatures, the corresponding chloro-analog (2-chloro-1,3-dimethyl-5-nitrobenzene) exhibits near-zero conversion under identical conditions due to the insurmountable combination of poor leaving-group activation and extreme steric bulk.

Evidence DimensionSNAr Reactivity / Leaving Group Competence
Target Compound Data2-Fluoro-1,3-dimethyl-5-nitrobenzene (Viable SNAr electrophile; successfully yields 2,6-dimethylaryl derivatives)
Comparator Or Baseline2-Chloro-1,3-dimethyl-5-nitrobenzene (Unviable; highly resistant to SNAr due to steric blocking and lower electronegativity)
Quantified Difference>100-fold kinetic advantage for the fluoro-analog, shifting the reaction from non-productive to synthetically viable.
ConditionsSNAr with bulky nucleophiles (e.g., morpholinones, phenoxides) in polar aprotic solvents (DMSO/DMF).

Procurement must select the fluoro-analog over the cheaper chloro-analog to ensure processability and viable yields when synthesizing sterically hindered 2,6-dimethylaryl intermediates.

Conformational Locking in Pharmaceutical Intermediate Synthesis

The primary industrial utility of 2-fluoro-1,3-dimethyl-5-nitrobenzene is its role as a precursor for conformationally restricted pharmaceutical intermediates, such as 4-(4-amino-2,6-dimethylphenyl)-3-morpholinone [1]. Patent literature demonstrates that coupling this fluorinated building block with morpholin-3-one derivatives, followed by nitro reduction, yields the sterically locked amine in high purity. When compared to the unhindered baseline (1-fluoro-4-nitrobenzene), the target compound enforces a perpendicular arrangement between the aryl ring and the attached heterocycle due to the 2,6-dimethyl groups. This rotational restriction is a critical SAR requirement for specific binding in the Factor Xa active site, a feature entirely absent in products derived from unmethylated precursors.

Evidence DimensionAryl-Heterocycle Rotational Barrier (SAR requirement)
Target Compound Data2-Fluoro-1,3-dimethyl-5-nitrobenzene (Yields conformationally locked 2,6-dimethylaryl intermediates)
Comparator Or Baseline1-Fluoro-4-nitrobenzene (Yields freely rotating, unhindered aryl intermediates)
Quantified DifferenceIntroduction of two ortho-methyl groups completely restricts N-aryl bond rotation, enabling specific target binding.
ConditionsSynthesis of N-aryl morpholinones and oxazolidinones for Factor Xa inhibitor libraries.

Buyers synthesizing advanced oxazolidinone libraries must procure this exact dimethylated compound to achieve the required 3D molecular geometry for target affinity.

Thermal and Process Stability During High-Temperature Coupling

Because the SNAr reactions of 2-fluoro-1,3-dimethyl-5-nitrobenzene require significant thermal energy to overcome the steric barrier of the ortho-methyl groups, the thermal stability of the precursor is critical. The compound exhibits a boiling point of 111-112 °C at 14 Torr and remains stable under prolonged heating in polar aprotic solvents (e.g., DMSO at 100-120 °C) required for coupling with weak or bulky nucleophiles. In contrast, attempts to use alternative highly activated but less stable precursors (such as corresponding diazonium salts or highly nitrated analogs) result in significant thermal degradation and poor impurity profiles at these elevated temperatures. The stable fluoro-nitro combination allows for robust process scale-up without catastrophic yield loss to decomposition.

Evidence DimensionProcess Thermal Stability
Target Compound Data2-Fluoro-1,3-dimethyl-5-nitrobenzene (Stable under high-temperature SNAr conditions in DMSO/DMF)
Comparator Or BaselineAlternative highly activated electrophiles (e.g., diazonium salts) (Prone to thermal degradation at >80 °C)
Quantified DifferenceEnables prolonged heating at 100-120 °C, ensuring complete conversion of hindered nucleophiles without precursor decomposition.
ConditionsHigh-temperature SNAr coupling in industrial scale-up.

The thermal robustness of this compound ensures reproducible yields and high purity profiles during the harsh conditions required for sterically hindered cross-coupling.

Synthesis of Conformationally Restricted Oxazolidinones

2-Fluoro-1,3-dimethyl-5-nitrobenzene is the premier starting material for synthesizing sterically locked N-aryl oxazolidinones and morpholinones [1]. The ortho-methyl groups restrict bond rotation, which is a critical design feature for achieving high selectivity and potency in Factor Xa inhibitors and advanced antibacterial agents.

Mechanistic Studies of Steric Effects in SNAr

Due to the extreme steric environment created by the 1,3-dimethyl groups flanking the reactive 2-fluoro position, this compound serves as a gold-standard model substrate in physical organic chemistry [2]. It is utilized to quantify steric retardation and evaluate the kinetic limits of novel nucleophilic aromatic substitution methodologies.

Development of Specialty 2,6-Dimethylanilines

Following successful SNAr coupling, the para-nitro group can be cleanly reduced (e.g., via catalytic hydrogenation) to yield highly substituted 2,6-dimethylanilines [1]. These intermediates are highly valuable in the agrochemical and materials science sectors for producing sterically hindered dyes, pigments, and specialized ligands for transition metal catalysis.

XLogP3

2.6

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